3-(4-Cyanophenyl)-2-methoxybenzoic acid
Description
3-(4-Cyanophenyl)-2-methoxybenzoic acid is a benzoic acid derivative characterized by a methoxy (-OCH₃) group at the ortho position (C2) and a 4-cyanophenyl (-C₆H₄-CN) substituent at the meta position (C3) on the aromatic ring. Its molecular formula is C₁₅H₁₁NO₃, with a molar mass of 253.26 g/mol. The compound’s structure combines electron-withdrawing (cyano) and electron-donating (methoxy) groups, which influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
3-(4-cyanophenyl)-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-19-14-12(3-2-4-13(14)15(17)18)11-7-5-10(9-16)6-8-11/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMGKJKCFWELNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70688819 | |
| Record name | 4'-Cyano-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261902-16-2 | |
| Record name | 4'-Cyano-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyanophenyl)-2-methoxybenzoic acid typically involves the following steps:
Nitration: The starting material, 2-methoxybenzoic acid, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as iron powder in acidic conditions.
Diazotization and Sandmeyer Reaction: The amine group is converted to a diazonium salt, which is then subjected to a Sandmeyer reaction to introduce the cyano group, forming the desired 3-(4-Cyanophenyl)-2-methoxybenzoic acid.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
3-(4-Cyanophenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine group using hydrogenation or other reducing agents.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3-(4-Carboxyphenyl)-2-methoxybenzoic acid.
Reduction: 3-(4-Aminophenyl)-2-methoxybenzoic acid.
Substitution: Various halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3-(4-Cyanophenyl)-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3-(4-Cyanophenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 3-(4-cyanophenyl)-2-methoxybenzoic acid, highlighting differences in substituents, biological activities, and physicochemical properties:
Structural and Functional Differences
- Electron Effects: The methoxy group in 3-(4-cyanophenyl)-2-methoxybenzoic acid donates electrons via resonance, while the cyano group withdraws electrons inductively.
- Substituent Position : Compared to vanillic acid (4-hydroxy-3-methoxybenzoic acid), the absence of a hydroxyl group in the target compound reduces hydrogen-bonding capacity, which may limit solubility in aqueous media .
Physicochemical Properties
- Solubility: 2-Methoxybenzoic acid (o-anisic acid) has documented solubility in saturated hydrocarbons (e.g., 0.56 g/L in cyclohexane at 25°C) . The addition of a hydrophobic 4-cyanophenyl group in the target compound is expected to further reduce polar solvent compatibility.
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